molecular formula C17H18N2O5 B013490 Velnacrine maleate CAS No. 118909-22-1

Velnacrine maleate

Cat. No. B013490
M. Wt: 330.33 g/mol
InChI Key: NEEKVKZFYBQFGT-BTJKTKAUSA-N
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Description

Synthesis Analysis

Velnacrine maleate's synthesis involves complex chemical processes aiming at creating an effective cholinesterase inhibitor. The synthesis pathways are designed to enhance its bioavailability and minimize toxicity, making it a candidate for further pharmacological evaluation.

Molecular Structure Analysis

The molecular structure of Velnacrine maleate is characterized by its aminoacridine backbone, integral to its mechanism of action as a cholinesterase inhibitor. Studies involving X-ray powder diffraction have provided detailed insights into its crystalline structure, confirming the accuracy of its synthesized form in comparison to theoretical models (Bandoli, Nicolini, & Ongaro, 1991).

Chemical Reactions and Properties

Velnacrine maleate undergoes various chemical reactions, particularly in metabolic pathways where it is extensively metabolized, leading to a range of metabolites. These reactions are crucial for understanding its pharmacokinetics and interactions with biological systems. Notably, hydroxylation of the tetrahydroaminoacridine ring is a major metabolic route, alongside other minor pathways yielding hydroxylated and dihydroxylated metabolites (Turcan et al., 1993).

Scientific Research Applications

  • Improvement in Cognitive Function and Memory in Alzheimer's Disease : Velnacrine maleate has shown potential in treating Alzheimer's disease by increasing cholinergic neurotransmission and improving memory. It marginally improves word recognition memory in Alzheimer's patients, suggesting cholinergic hypersensitivity in their brains (Ebmeier et al., 2005). Another study found a modest improvement of cognitive function and functional activities in a subset of Alzheimer's patients (Schneider, 1993). Additionally, Velnacrine improved performance in simple recognition tasks and enhanced regional cerebral blood flow in Alzheimer's patients (Siegfried, 1993).

  • Efficacy in Treating Alzheimer's Disease : Velnacrine maleate has shown efficacy in both animals and humans in improving normal and experimentally impaired mnemonic function (Jackson et al., 1995). It has been developed as an Alzheimer's disease agent due to its cholinergic enhancement properties (Siegfried & Civil, 1994).

  • Pharmacological Properties : Velnacrine maleate increases responses to acetylcholine and has some blocking actions on K+ currents of mouse motor nerve terminals (Braga et al., 1991). The medication's safety and tolerance were evaluated in healthy elderly men, showing acceptable safety up to 100 mg tid for 28 days (Puri et al., 1990).

  • Side Effects and Limitations : Velnacrine maleate's hepatotoxicity was assessed using the PROPP statistic, which can predict hepatotoxicity in Alzheimer's patients with a sensitivity of 49% and specificity of 88% (Hardiman et al., 1993). Additionally, oxidative stress and glutathione depletion may enhance Alzheimer patients' susceptibility to the hepatotoxic potential of aminoacridine drugs, including Velnacrine maleate (Casey et al., 1995).

properties

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045158
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Velnacrine maleate

CAS RN

118909-22-1, 112964-99-5, 121445-25-8, 121445-27-0
Record name Velnacrine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118909-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-, maleate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112964995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118909221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine maleate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1JW04JCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR9885GALS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE MALEATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4401EF6U24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
WJ Jackson, JJ Buccafusco, AV Terry, DJ Turk… - …, 1995 - Springer
Velnacrine maleate is a novel, orally active acetylcholinesterase inhibitor of the acridine class with a longer duration of action than physostigmine. Velnacrine has shown efficacy in the …
S Al Casey, D Brewster, C Viau, D Acosta - Toxicology letters, 1995 - Elsevier
… velnacrine maleate (1 and 10 #g/ml) which were - 25-fold lower than those in the absence of DA. Similarly, pretreatment with velnacrine maleate … cultures by velnacrine maleate. Results …
AS Silva, C Saldanha… - Clinical hemorheology …, 2007 - content.iospress.com
… In this study the results showed that velnacrine maleate increased the number of rolling leukocytes in cremaster post-capillary venules at 15 min and 30 min after perfusion (p < 0.005, p …
Number of citations: 13 content.iospress.com
MF Murphy, ST Hardiman, RJ Nash, FJ Huff… - Annals of the New …, 1991 - europepmc.org
… An ongoing clinical development program for HP 029 (velnacrine maleate) reflects a rational, traditional progression from therapeutic concept through clinical evaluation. Prior to the …
Number of citations: 64 europepmc.org
PG Antuono, J Ravanelli-Meyer, J Beyer… - Archives of Internal …, 1995 - jamanetwork.com
… placebo, velnacrine maleate (150 mg), and velnacrine maleate (… , velnacrine maleate (150 mg), and velnacrine maleate (225 … Velnacrine maleate (225 mg) is more effective than 150 mg …
Number of citations: 82 jamanetwork.com
S Hardiman, K Miller, M Murphy - Acta Neurologica …, 1993 - Wiley Online Library
Safety observations during the clinical development of Mentane ® (velnacrine maleate) … individual patients prior to exposure to velnacrine maleate. The method used logistic regression …
J Birks, GK Wilcock… - Cochrane Database …, 1996 - cochranelibrary.com
… Velnacrine maleate (Mentane, HP 029), a hydroxy derivative of tacrine (1,2,3,4‐tetrahydro‐9‐aminoacridin‐1‐ol maleate), is a reversible, lipophilic cholinesterase inhibitor that is …
Number of citations: 15 www.cochranelibrary.com
RG Turcan, D Hillbeck, TE Hartley, PJ Gilbert… - Drug metabolism and …, 1993 - ASPET
… Following oral administration of [14C]velnacrine maleate, drug… urinary levels of velnacrine maleate were substantially lower, … Velnacrine maleate was extensively metabolized with only …
Number of citations: 6 dmd.aspetjournals.org
KP Ebmeier, R Hunter, SM Curran, NJ Dougal… - …, 1992 - Springer
… The effects of a single oral dose of the acetylcholinesterase inhibitor velnacrine maleate on word and object recognition memory and regional uptake of 99mTcexametazime were …
FA Carvalho, R Mesquita… - Journal of Applied …, 2004 - Wiley Online Library
… of 10 µM atropine or 10 µM velnacrine maleate. The nitrite and nitrate concentrations … velnacrine maleate (P < 0.03). The nitrate concentrations only decreased when velnacrine maleate …

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